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Compound of Interest

Compound Name: MYC degrader 1

Cat. No.: B12367790

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MYC, a potent proto-oncogene, is frequently dysregulated in a vast array of human cancers,

contributing to uncontrolled cell proliferation and therapeutic resistance. Direct inhibition of

MYC has remained a formidable challenge in drug development. MYC Degrader 1, also known

as A80.2HCl, has emerged as a promising therapeutic agent. It functions as a molecular glue,

inducing the degradation of MYC protein. This guide provides a comprehensive overview of the

chemical properties, mechanism of action, and preclinical efficacy of A80.2HCl, with a focus on

its ability to overcome resistance to CDK4/6 inhibitors.

Chemical Structure and Properties
MYC Degrader 1 (A80.2HCl) is an orally bioavailable small molecule. Its chemical structure is

characterized by a complex heterocyclic scaffold. The ".2HCl" designation indicates that the

compound is formulated as a dihydrochloride salt.

IUPAC Name: 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)-2-pyridinyl]piperidin-4-

yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
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Molecular Formula: C₃₂H₃₁ClF₃N₅O₃

Property Value

Molecular Weight 626.1 g/mol

CAS Number 2946670-96-6

Mechanism of Action: A Molecular Glue for MYC
Degradation
A80.2HCl acts as a molecular glue to induce the proteasomal degradation of the MYC

oncoprotein.[1] This mechanism is pivotal in its anti-tumor activity and its ability to resensitize

cancer cells to other therapies.

The degrader facilitates an interaction between MYC and Cereblon (CRBN), a substrate

receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This induced proximity leads to the

ubiquitination of MYC, marking it for degradation by the proteasome. This targeted degradation

of MYC restores the function of the tumor suppressor protein pRB1.[3][4]

High levels of MYC have been shown to drive resistance to CDK4/6 inhibitors by promoting the

degradation of pRB1.[1] MYC achieves this by transcriptionally upregulating the E3 ubiquitin

ligase KLHL42, which in turn targets pRB1 for proteasomal degradation.[1] By degrading MYC,

A80.2HCl disrupts this resistance mechanism, leading to the restoration of pRB1 levels and

renewed sensitivity to CDK4/6 inhibitors.[1]
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Caption: Signaling pathway of MYC-driven resistance and A80.2HCl intervention.
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Quantitative Data
In Vitro Efficacy
A80.2HCl demonstrates potent MYC degradation and synergistic activity with CDK4/6 inhibitors

in various cancer cell lines.

Cell Line
A80.2HCl
Treatment

Effect on
Palbociclib IC₅₀

Reference

T24 10 nM for 24h
Reduction from 8.37

µM to 3.11 µM
[3][4]

UMUC14 10 nM for 24h
Reduction from 97.39

µM to 10.23 µM
[3][4]

A80.2HCl induces MYC degradation at nanomolar concentrations across a panel of cancer cell

lines, including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14, following a 24-hour

treatment.[3][4]

Binding Affinities
Binding Partners Affinity (Kd) Method Reference

A80.2HCl and MYC 145 nM
Isothermal Titration

Calorimetry (ITC)
[2]

A80.2HCl and CRBN Confirmed

Homogeneous Time-

Resolved

Fluorescence (HTRF)

[2]

In Vivo Efficacy
In xenograft models using T24 and UMUC14 cancer cells, A80.2HCl administered orally at 6

mg/kg once daily for seven days resulted in significant tumor growth inhibition.[4] When

combined with the CDK4/6 inhibitor Palbociclib, A80.2HCl (6 mg/kg, intragastrically, once daily

for 30 days) enhanced the tumor growth inhibitory effect in T24 xenograft mouse models.[4]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and extension of

these findings.
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Caption: General experimental workflow for evaluating A80.2HCl.

Cell Culture and Treatment
Cell Lines: T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14 cell lines are maintained

in appropriate culture media supplemented with fetal bovine serum and antibiotics.

Treatment: For degradation studies, cells are treated with A80.2HCl at concentrations

ranging from 0 to 1000 nM for 24 hours. For synergy studies, cells are co-treated with

A80.2HCl (e.g., 10 nM) and a CDK4/6 inhibitor (e.g., Palbociclib) for the desired duration.

Western Blot Analysis
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and

phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies

against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH) overnight at 4°C.

Detection: After washing, membranes are incubated with HRP-conjugated secondary

antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Co-Immunoprecipitation (Co-IP)
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody

against the protein of interest (e.g., CRBN) overnight at 4°C.

Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein

complexes.

Washing and Elution: The beads are washed to remove non-specific binding, and the protein

complexes are eluted.

Western Blot Analysis: Eluted proteins are analyzed by Western blotting to detect interacting

partners (e.g., MYC).

Cell Viability Assay
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

Drug Treatment: Cells are treated with serial dilutions of the single agents or their

combinations.

Incubation: Plates are incubated for 48-72 hours.
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Viability Measurement: Cell viability is assessed using assays such as MTS or MTT, and

absorbance is measured with a microplate reader.

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-

response curves.

In Vivo Xenograft Studies
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.

Tumor Implantation: Human cancer cells (e.g., T24) are subcutaneously injected into the

flanks of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice

are then randomized into treatment groups.

Drug Administration: A80.2HCl is administered orally (p.o.) or via intragastric gavage (i.g.) at

the specified dose and schedule.

Monitoring: Tumor volume and mouse body weight are monitored regularly.

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as

immunohistochemistry (IHC).

Conclusion
MYC Degrader 1 (A80.2HCl) represents a significant advancement in the quest to

therapeutically target MYC. Its mechanism as a molecular glue degrader provides a novel

strategy to eliminate this challenging oncoprotein. The preclinical data strongly support its

potential to overcome resistance to established therapies like CDK4/6 inhibitors, offering a

promising new avenue for the treatment of MYC-driven cancers. Further clinical investigation is

warranted to fully elucidate the therapeutic utility of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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